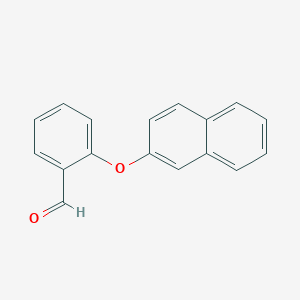

2-Naphthalen-2-yloxybenzaldehyde

Description

2-Naphthalen-2-yloxybenzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the 2-position with a naphthalen-2-yloxy group. This compound combines the reactivity of an aldehyde functional group with the extended π-conjugation of the naphthalene moiety, making it a versatile intermediate in organic synthesis. Its structure features a planar aromatic system, with the naphthyloxy group contributing to steric bulk and electronic effects, such as resonance stabilization of the aldehyde group.

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

2-naphthalen-2-yloxybenzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |

InChI Key |

PCSFHBJBTGMNJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-yloxybenzaldehyde typically involves the reaction of 2-naphthol with benzaldehyde derivatives. One common method is the condensation reaction, where 2-naphthol reacts with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 2-Naphthalen-2-yloxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as bismuth triflate or ytterbium triflate may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yloxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 2-Naphthalen-2-yloxybenzoic acid.

Reduction: 2-Naphthalen-2-yloxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalen-2-yloxybenzaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yloxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalene moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound 2-(Naphthalen-2-yl)benzaldehyde (CAS 3ai, ) differs from 2-naphthalen-2-yloxybenzaldehyde by replacing the oxygen atom in the naphthyloxy group with a direct C–C bond. This structural modification eliminates the ether linkage, reducing electron-donating resonance effects and increasing hydrophobicity. Comparative studies suggest that the oxygen atom in 2-naphthalen-2-yloxybenzaldehyde enhances its solubility in polar solvents (e.g., DMSO) compared to the non-oxygenated analogue .

Functional Group Comparison: Aldehyde vs. Nitro Derivatives

2-(Naphthalen-2-yloxy)-5-nitropyridine () shares the naphthyloxy substituent but replaces the benzaldehyde group with a nitro-substituted pyridine ring. The nitro group introduces strong electron-withdrawing effects, which contrast with the electron-donating nature of the aldehyde in 2-naphthalen-2-yloxybenzaldehyde. X-ray crystallography data () for the nitro derivative reveals a planar geometry with intermolecular interactions dominated by nitro-group hydrogen bonding, whereas the aldehyde in 2-naphthalen-2-yloxybenzaldehyde is more reactive toward nucleophilic additions (e.g., Grignard reactions or condensations) .

Boronic Acid and Sulfonic Acid Derivatives

The Biopharmacule catalog () lists several naphthalene derivatives, such as 2-naphthaleneboronic acid and 2-naphthalenesulfonic acid . These compounds exhibit divergent reactivity:

- 2-Naphthaleneboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, leveraging boron’s ability to form stable transition-metal complexes. In contrast, 2-naphthalen-2-yloxybenzaldehyde lacks this capability but offers aldehyde-specific reactivity (e.g., oxidation to carboxylic acids or reduction to alcohols).

- 2-Naphthalenesulfonic acid is highly acidic (pKa ~0.5) due to the sulfonic acid group, whereas the aldehyde in 2-naphthalen-2-yloxybenzaldehyde is weakly acidic (pKa ~10–12), limiting its use in acid-catalyzed reactions .

Comparison with Naphthol Derivatives

2-Naphthol () shares the naphthalene backbone but replaces the benzaldehyde-oxy group with a hydroxyl group. The phenolic –OH in 2-naphthol allows for strong hydrogen bonding and increased acidity (pKa ~9.5), making it a superior candidate for pH-sensitive applications. However, 2-naphthalen-2-yloxybenzaldehyde’s aldehyde group provides a broader range of derivatization pathways (e.g., Schiff base formation) .

Research Findings and Trends

- Electronic Effects : The naphthyloxy group in 2-naphthalen-2-yloxybenzaldehyde donates electron density via resonance, stabilizing the aldehyde group and influencing its reactivity in condensation reactions .

- Thermal Stability : Compared to nitro- or sulfonic acid-containing derivatives, 2-naphthalen-2-yloxybenzaldehyde exhibits moderate thermal stability, decomposing above 200°C (based on analogous compounds in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.